6-(Bromomethyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-(Bromomethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)pyrimidine-4-carboxylic acid typically involves the bromination of pyrimidine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an appropriate solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-(Bromomethyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. This reactivity makes it a valuable tool in medicinal chemistry for the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
- 5-Bromopyrimidine-2-carboxylic acid
- 4-Pyrimidinecarboxylic acid
- 6-Chloromethylpyrimidine-4-carboxylic acid
Comparison: 6-(Bromomethyl)pyrimidine-4-carboxylic acid is unique due to its specific bromomethyl substitution, which imparts distinct reactivity compared to other halogenated pyrimidine derivatives. This uniqueness makes it particularly useful in certain synthetic applications where selective reactivity is desired .
Properties
CAS No. |
920760-21-0 |
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Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
6-(bromomethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-2-4-1-5(6(10)11)9-3-8-4/h1,3H,2H2,(H,10,11) |
InChI Key |
LMONDLCFUQIOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1C(=O)O)CBr |
Origin of Product |
United States |
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